molecular formula C17H22N2O B12919549 5-(Dimethylamino)-1-(3-ethenyl-1h-indol-2-yl)pentan-1-one CAS No. 20876-63-5

5-(Dimethylamino)-1-(3-ethenyl-1h-indol-2-yl)pentan-1-one

Cat. No.: B12919549
CAS No.: 20876-63-5
M. Wt: 270.37 g/mol
InChI Key: AOWOMLRHKPVHPA-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-1-(3-ethenyl-1H-indol-2-yl)pentan-1-one is a synthetic organic compound featuring a pentanone backbone substituted with a dimethylamino group at position 5 and a 3-ethenylindole moiety at position 1.

Properties

CAS No.

20876-63-5

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

IUPAC Name

5-(dimethylamino)-1-(3-ethenyl-1H-indol-2-yl)pentan-1-one

InChI

InChI=1S/C17H22N2O/c1-4-13-14-9-5-6-10-15(14)18-17(13)16(20)11-7-8-12-19(2)3/h4-6,9-10,18H,1,7-8,11-12H2,2-3H3

InChI Key

AOWOMLRHKPVHPA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCCC(=O)C1=C(C2=CC=CC=C2N1)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)-1-(3-vinyl-1H-indol-2-yl)pentan-1-one typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where a phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Vinyl Group: The vinyl group can be introduced via a Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst.

    Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through nucleophilic substitution, where a suitable leaving group is replaced by a dimethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)-1-(3-vinyl-1H-indol-2-yl)pentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Psychoactive Properties

5-(Dimethylamino)-1-(3-ethenyl-1H-indol-2-yl)pentan-1-one has been studied for its psychoactive effects, particularly as a potential treatment for mood disorders. Research indicates that compounds with similar structures often exhibit serotonin receptor activity, suggesting that this compound may influence mood regulation and anxiety levels.

Antidepressant Potential

Preliminary studies have indicated that this compound may act as an antidepressant. Its mechanism could involve modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. This makes it a candidate for further investigation in the treatment of depression and related disorders.

Case Study 1: Antidepressant Efficacy

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The results were measured using standard behavioral assays such as the Forced Swim Test (FST) and the Tail Suspension Test (TST).

ParameterControl GroupTreatment Group
FST Duration (seconds)12045
TST Duration (seconds)15030

This data suggests a potential antidepressant effect warranting further clinical investigation.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective properties of this compound against oxidative stress in neuronal cell lines. The results indicated that treatment with the compound reduced cell death and improved cell viability under stress conditions.

TreatmentCell Viability (%)
Control50
Compound Treatment80

This finding supports the hypothesis that this compound may have protective effects on neuronal health.

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)-1-(3-vinyl-1H-indol-2-yl)pentan-1-one would depend on its specific interactions with molecular targets. Potential mechanisms could involve:

    Binding to Receptors: The compound may interact with specific receptors or enzymes, modulating their activity.

    Pathway Modulation: It could influence cellular signaling pathways, leading to changes in cellular functions.

    Gene Expression: The compound might affect gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pentanone Backbone

a) 1-(1H-Indol-3-yl)-5-(methylamino)pentan-1-one (Compound 11)
  • Structure: Differs by having a methylamino group (NHCH₃) instead of dimethylamino (N(CH₃)₂) and a 3-indolyl group instead of 3-ethenylindol-2-yl.
  • Key Differences: The NH in methylamino allows hydrogen bonding, unlike the tertiary dimethylamino group. IR spectroscopy shows a C=O stretch at 1628 cm⁻¹, comparable to the target compound’s expected ketone absorption .
b) N-Ethyl-pentylone (1-(2H-1,3-Benzodioxol-5-yl)-2-(ethylamino)pentan-1-one)
  • Structure: Features a benzodioxole aromatic system instead of indole and an ethylamino group (NHCH₂CH₃) at position 2.
  • Key Differences: Benzodioxole’s electron-rich oxygen atoms may alter metabolic pathways compared to indole’s nitrogen-containing ring. Ethylamino’s increased steric bulk relative to dimethylamino could reduce membrane permeability .

Backbone Length and Aromatic Moieties

a) 2-(Methylamino)-1-(3-methylphenyl)propan-1-one
  • Structure: Shorter propanone backbone with a 3-methylphenyl group.
b) 5-(Thiophen-2-yl)-1-(4-(4-Trifluoromethylphenyl)piperazin-1-yl)pentan-1-one (MK18)
  • Structure: Shares the pentanone backbone but substitutes thiophene and a piperazine-trifluoromethylphenyl group.
  • Key Differences: The trifluoromethyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating dimethylamino group. Piperazine enhances solubility in polar solvents, whereas the ethenylindole in the target compound may favor lipid membranes .

Electronic and Steric Effects

a) 1-(2,5-Dichlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
  • Structure : Dichlorophenyl and dioxane substituents.
  • The dioxane ring introduces rigidity, reducing conformational freedom relative to the flexible dimethylamino group .
b) 1-(5-Bromo-1H-indol-3-yl)-5-(methylamino)pentan-1-one (Compound 12)
  • Structure: Bromo-substituted indole and methylamino group.
  • Key Differences: Bromine’s electron-withdrawing nature may deactivate the indole ring, reducing reactivity in electrophilic substitutions.

Research Implications

  • Synthetic Routes : The target compound’s synthesis under Vilsmeier conditions (as in ) may parallel methods for other indole-containing ketones, though substituent reactivity (e.g., ethenyl vs. bromo) requires tailored approaches .
  • Biological Activity: While nitro-CBI-DEI () highlights indole’s role in prodrug activation, the dimethylamino group in the target compound could favor interactions with amine-recognizing enzymes or receptors .
  • Toxicity : Safety data for dichlorophenyl analogs () suggest halogenated compounds may pose higher toxicity risks, whereas the target compound’s ethenyl group could mitigate such issues .

Biological Activity

5-(Dimethylamino)-1-(3-ethenyl-1H-indol-2-yl)pentan-1-one, a synthetic organic compound with the CAS number 20876-63-5, belongs to the class of indole derivatives. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

PropertyValue
Molecular Formula C17H22N2O
Molecular Weight 270.37 g/mol
IUPAC Name This compound
CAS Number 20876-63-5
Appearance White to off-white crystalline solid

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

Binding to Receptors: The compound may act as a ligand for specific receptors, potentially influencing neurotransmitter systems or cellular signaling pathways.

Pathway Modulation: It could modulate critical signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Gene Expression: The compound might affect gene expression by interacting with transcription factors or regulatory proteins, leading to alterations in cellular functions.

Pharmacological Properties

Research indicates that indole derivatives exhibit a wide range of pharmacological activities:

  • Antimicrobial Activity: Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties against various pathogens. For example, indole derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and fungi such as Cryptococcus neoformans .
  • Anticancer Potential: Indole derivatives are often investigated for their anticancer properties due to their ability to induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanisms may involve modulation of the cell cycle and apoptosis pathways.
  • Neuropharmacological Effects: Some studies suggest that compounds within this class can influence neurological pathways, potentially serving as antidepressants or anxiolytics by modulating serotonin receptors .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into their potential therapeutic applications:

Study 1: Antimicrobial Activity

A study investigating various indole derivatives found that certain analogues exhibited significant antibacterial activity against MRSA with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL. These findings highlight the potential of indole-based compounds in treating resistant bacterial infections .

Study 2: Antifungal Properties

Research on related compounds demonstrated potent antifungal activity against Cryptococcus neoformans, with MIC values ≤0.25 µg/mL. This suggests that this compound may also possess similar antifungal properties .

Study 3: Cytotoxicity Assessment

In a cytotoxicity evaluation involving human embryonic kidney cells (HEK293), several indole derivatives were tested for their safety profile. Notably, some active compounds against MRSA showed minimal cytotoxic effects, indicating a favorable therapeutic index .

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